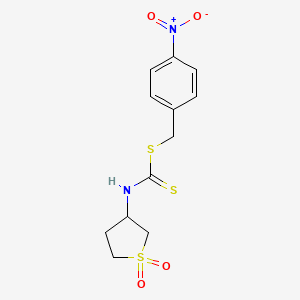
4-Nitrobenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Nitrobenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate is a useful research compound. Its molecular formula is C12H14N2O4S3 and its molecular weight is 346.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Nitrobenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₂H₁₄N₂O₄S₃
- CAS Number : 301157-84-6
- Molecular Weight : 342.43 g/mol
This structure includes a nitro group, which is known for its significant impact on biological activity.
The biological activity of compounds containing a nitro group often involves their reduction to reactive intermediates. These intermediates can interact with various biomolecules, leading to diverse pharmacological effects:
- Enzyme Inhibition : Nitro compounds can inhibit enzymes by binding to active sites or altering enzyme conformation through covalent modifications.
- DNA Interaction : Reduced nitro species can bind to DNA, causing damage and triggering apoptosis in cancer cells .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that nitro-containing compounds are effective against a range of pathogens due to their ability to generate toxic intermediates upon reduction:
- Mechanism : The reduction of the nitro group leads to the formation of reactive species that bind to DNA and proteins, disrupting cellular functions .
- Case Study : In vitro studies demonstrated that derivatives of similar nitro compounds exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
The compound's potential as an anticancer agent is supported by its ability to induce cell death in various cancer cell lines:
- Research Findings : In a study involving multiple cancer cell lines, compounds with similar structures showed cytotoxicity linked to their ability to inhibit key cellular pathways involved in proliferation and survival .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15 | DNA damage via reactive intermediates |
| HeLa (cervical cancer) | 10 | Apoptosis induction |
Anti-inflammatory Activity
Nitro compounds have also been explored for their anti-inflammatory properties:
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl N-(1,1-dioxothiolan-3-yl)carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S3/c15-14(16)11-3-1-9(2-4-11)7-20-12(19)13-10-5-6-21(17,18)8-10/h1-4,10H,5-8H2,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXSKISOUXDVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)SCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














